Regioselectivity in Hydralumination: Triethylvinylsilane vs. Triphenylvinylsilane
In a head-to-head study evaluating steric and electronic effects in hydralumination, triethylvinylsilane and triphenylvinylsilane were treated with diisobutylaluminum hydride [1]. Both vinylsilanes initially gave a 70:30 mixture of 1-silyl-1-aluminoethane and 1-silyl-2-aluminoethane [1]. However, when triethylvinylsilane was heated with one-third molar equivalent of triisobutylaluminum, the regioselectivity shifted dramatically to an 18:82 ratio favoring the 2-aluminoethane isomer, demonstrating that the less sterically demanding ethyl groups enable tunable regiocontrol not observed with the bulkier triphenyl analog [1].
| Evidence Dimension | Regioselectivity (ratio of 1-silyl-1-aluminoethane : 1-silyl-2-aluminoethane) |
|---|---|
| Target Compound Data | Initial: 70:30; After heating with 1/3 eq. triisobutylaluminum: 18:82 |
| Comparator Or Baseline | Triphenylvinylsilane: Initial 70:30 |
| Quantified Difference | Regioselectivity shift from 70:30 to 18:82 for triethylvinylsilane; triphenylvinylsilane data under identical heating not reported |
| Conditions | Reaction with diisobutylaluminum hydride; heating with 1/3 mole triisobutylaluminum |
Why This Matters
For chemists requiring specific aluminum adducts, triethylvinylsilane offers tunable regioselectivity unattainable with more sterically encumbered vinylsilanes, enabling precise synthesis of organoaluminum intermediates.
- [1] Eisch, J. J. et al. Organometallic compounds of group III. Journal of Organometallic Chemistry, 1974, 68, 33-45. View Source
